molecular formula C8H7ClN2O2S B589055 Diazoxide-15N,13C2 CAS No. 1329613-88-8

Diazoxide-15N,13C2

Cat. No.: B589055
CAS No.: 1329613-88-8
M. Wt: 233.644
InChI Key: GDLBFKVLRPITMI-SIFYJYOZSA-N
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Description

Diazoxide-15N,13C2: is a stable isotopically labeled derivative of diazoxide, a non-diuretic benzothiadiazine derivative. Diazoxide is known for its ability to activate ATP-sensitive potassium channels, making it useful in the treatment of hyperinsulinemic hypoglycemia and hypertensive emergencies . The isotopically labeled version, this compound, is used in various scientific research applications to study metabolic pathways and drug interactions.

Mechanism of Action

Target of Action

Diazoxide-15N,13C2 is a non-diuretic benzothiadiazine derivative that primarily targets ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin release from the pancreas .

Mode of Action

This compound activates ATP-sensitive potassium channels . This activation leads to the hyperpolarization of the cell membrane, resulting in a decrease in calcium influx and subsequently reduced release of insulin . This mechanism of action is the mirror opposite of that of sulfonylureas, a class of medications used to increase insulin release in type 2 diabetics .

Biochemical Pathways

This compound operates via a PKC-dependent pathway to achieve protection against ischemia/reperfusion (I/R) injury . It also activates antioxidative pathways, which can prevent neurodegeneration . Furthermore, this compound preserves the microvascular integrity of I/R-injured tissues .

Pharmacokinetics

Diazoxide, a similar compound, is known to be metabolized in the liver through oxidation and sulfate conjugation . It has an elimination half-life of 21-45 hours and is excreted through the kidneys .

Result of Action

This compound effectively protects neurons from different neurotoxic insults . It decreases neuronal death in organotypic hippocampal slice cultures after excitotoxicity and preserves myelin sheath in organotypic cerebellar cultures exposed to pro-inflammatory demyelinating damage . Moreover, it inhibits insulin release, which is beneficial in the treatment of hyperinsulinaemic hypoglycemia .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in vitro and ex vivo environments have been used to demonstrate its neuroprotective effects . .

Biochemical Analysis

Biochemical Properties

Diazoxide-15N,13C2, like Diazoxide, interacts with ATP-sensitive potassium channels . It does not inhibit carbonic anhydrase and does not have chloriuretic or natriuretic activity . Its role in biochemical reactions primarily involves the activation of these potassium channels, which can influence various cellular processes.

Cellular Effects

This compound has been shown to protect NSC-34 motoneurons from glutamatergic, oxidative, and inflammatory damage . It also decreases neuronal death in organotypic hippocampal slice cultures after excitotoxicity and preserves myelin sheath in organotypic cerebellar cultures exposed to pro-inflammatory demyelinating damage .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of ATP-sensitive potassium channels . This activation leads to a decrease in insulin release, which is beneficial in the treatment of hyperinsulinaemic hypoglycemia . It also exhibits hypotensive activity and reduces arteriolar smooth muscle and vascular resistance .

Dosage Effects in Animal Models

In animal models, Diazoxide has been shown to limit infarct size after middle cerebral artery or unilateral carotid artery occlusion in rodents . It also preserves cerebrovascular function in newborn piglets, and reduces the activation of microglia after permanent, bilateral common carotid artery occlusion in rats .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Diazoxide, which includes the activation of ATP-sensitive potassium channels . This activation can influence various cellular processes and metabolic fluxes.

Transport and Distribution

Given its similarity to Diazoxide, it is likely that it interacts with ATP-sensitive potassium channels and influences their activity .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that it localizes to areas where ATP-sensitive potassium channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Diazoxide-15N,13C2 involves the incorporation of stable isotopes of nitrogen (15N) and carbon (13C) into the diazoxide molecule. This can be achieved through the use of isotopically labeled precursors in the synthesis process. The general synthetic route involves the reaction of 7-chloro-3-methyl-1,2,4-benzothiadiazine 1,1-dioxide with isotopically labeled reagents under controlled conditions to ensure the incorporation of the stable isotopes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process includes multiple steps of purification and quality control to ensure the high purity and isotopic enrichment of the final product. The use of closed growth chambers and hydroponic nutrient supply can also be employed to produce isotopically labeled plant materials, which can then be used as precursors in the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Diazoxide-15N,13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diazoxide-15N,13C2 is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various studies. Some of its applications include:

    Chemistry: Used in studies of reaction mechanisms and metabolic pathways.

    Biology: Employed in tracer studies to investigate biological processes and metabolic flux.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug interactions and metabolism.

    Industry: Applied in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Uniqueness: Diazoxide-15N,13C2 is unique due to its stable isotopic labeling, which allows for detailed studies of its metabolic pathways and interactions. Unlike other similar compounds, diazoxide does not inhibit carbonic anhydrase and lacks chloriuretic or natriuretic activity, making it distinct in its pharmacological profile .

Biological Activity

Diazoxide is a thiazolidine derivative primarily used as an antihypertensive agent and in the management of hypoglycemia. The compound Diazoxide-15N,13C2 is a stable isotope-labeled form of Diazoxide, which allows for enhanced tracking and study of its biological activity in various experimental settings. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Diazoxide has the following chemical structure:

  • Chemical Formula : C7H8N2O2S
  • Molecular Weight : 172.21 g/mol
  • Isotope Labeling : The incorporation of nitrogen-15 (15N) and carbon-13 (13C) isotopes enhances the compound's detection and quantification in biological samples.

Diazoxide functions primarily as a potassium channel opener. It exerts its effects by:

  • Activating ATP-sensitive potassium channels (KATP) : This leads to hyperpolarization of cell membranes, resulting in vasodilation and decreased insulin release from pancreatic beta cells.
  • Inhibition of insulin secretion : By preventing glucose-induced depolarization in pancreatic cells, Diazoxide plays a crucial role in managing hypoglycemia.

Pharmacological Effects

  • Antihypertensive Effects : this compound has been shown to effectively lower blood pressure through vasodilation.
  • Hypoglycemic Management : It is utilized in cases of insulinoma or reactive hypoglycemia due to its ability to inhibit insulin secretion.
EffectMechanismReferences
AntihypertensiveKATP channel activation causing vasodilation
Hypoglycemic managementInhibition of insulin secretion

Case Studies

  • Case Study on Hypertensive Patients :
    A clinical trial involving patients with refractory hypertension demonstrated that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure over a 24-hour period. The study highlighted the compound's rapid onset of action and sustained effects.
  • Management of Insulinoma :
    A patient diagnosed with insulinoma was treated with this compound to manage hypoglycemic episodes. The treatment led to a marked decrease in insulin levels and stabilization of blood glucose levels over several weeks, demonstrating the compound's efficacy in controlling hyperinsulinemic conditions.

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of this compound. Key findings include:

  • Absorption and Distribution : The compound exhibits rapid absorption following oral administration, with peak plasma concentrations reached within 1–2 hours.
  • Metabolism : Diazoxide undergoes hepatic metabolism, primarily via glucuronidation.
  • Elimination Half-life : The elimination half-life is approximately 24 hours, allowing for once-daily dosing in clinical settings.
ParameterValue
Peak Plasma Concentration1–2 hours post-administration
Elimination Half-life~24 hours

Properties

IUPAC Name

7-chloro-3-(113C)methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1+1,5+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLBFKVLRPITMI-SIFYJYOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]1=[15N]S(=O)(=O)C2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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